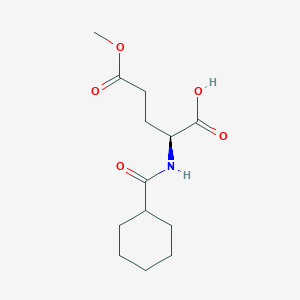
(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, an amide group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexanecarboxamide: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the corresponding amide.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent.
Formation of the Oxopentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxamide: Shares the cyclohexane ring and amide group but lacks the methoxy and oxopentanoic acid moieties.
Methoxyacetic Acid: Contains the methoxy group and carboxylic acid but lacks the cyclohexane ring and amide group.
Oxopentanoic Acid: Contains the oxo and carboxylic acid groups but lacks the cyclohexane ring and amide group.
Uniqueness
(S)-2-(Cyclohexanecarboxamido)-5-methoxy-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with molecular targets in ways that similar compounds cannot.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
(2S)-2-(cyclohexanecarbonylamino)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21NO5/c1-19-11(15)8-7-10(13(17)18)14-12(16)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,14,16)(H,17,18)/t10-/m0/s1 |
InChIキー |
POSDBXKQRBSUGH-JTQLQIEISA-N |
異性体SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
正規SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


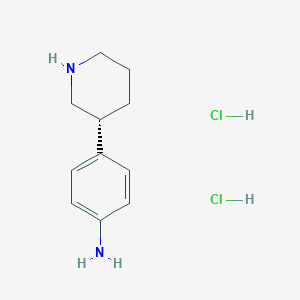
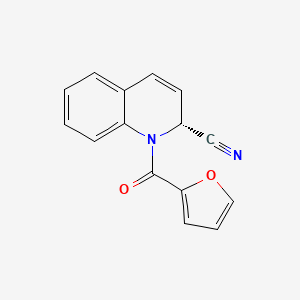

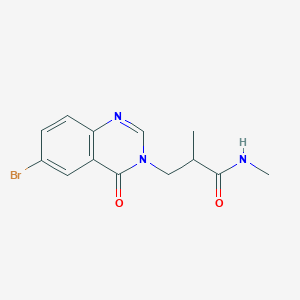
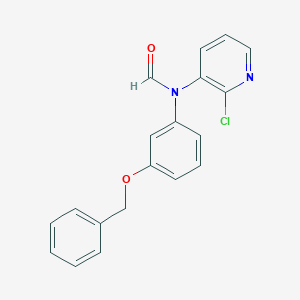
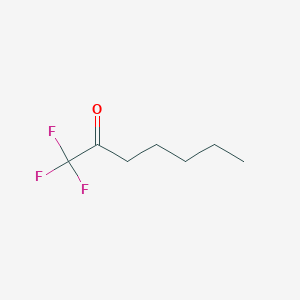
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)

![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
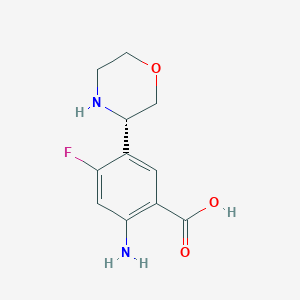
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)

![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
